molecular formula C20H14F3N5O3 B2777841 9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 888426-30-0

9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2777841
CAS No.: 888426-30-0
M. Wt: 429.359
InChI Key: YOIQGDWYBDHGDI-UHFFFAOYSA-N
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Description

This purine-based carboxamide derivative features a 4-methoxyphenyl group at position 9 and a 4-(trifluoromethyl)phenyl group at position 2. The methoxy group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing, creating a polarized molecular framework. Such structural attributes are critical for its physicochemical properties and biological interactions. The compound is synthesized via multi-step reactions involving thiourea intermediates and S-alkylation, as exemplified in similar purine derivatives .

Properties

IUPAC Name

9-(4-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O3/c1-31-13-8-6-12(7-9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-2-4-11(5-3-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIQGDWYBDHGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H14F3N5O
  • Molecular Weight : 429.4 g/mol
  • CAS Number : 888426-30-0

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of cancer therapy. Its structural features suggest potential interactions with biological targets involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Here are key findings:

  • Cell Line Sensitivity :
    • The compound exhibited significant cytotoxicity against Hep-2 cancer cell lines with an IC50 value of approximately 0.74 mg/mL, indicating effective inhibition of cell growth .
    • In other studies, it demonstrated activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with varying degrees of potency .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents. Flow cytometry analyses have shown increased apoptotic rates in treated cell lines .
    • Inhibition of specific kinases associated with cancer progression has also been reported, suggesting a multi-target action profile that could enhance its therapeutic efficacy .

Research Findings and Case Studies

Several research studies have documented the biological activity of this compound:

StudyCell LineIC50 ValueMechanism
Abdel-Aziz et al. (2022)Hep-20.74 mg/mLInduces apoptosis
Zheng et al. (2023)MCF73.79 µMInhibits proliferation
Wei et al. (2023)NCI-H46012.50 µMApoptosis induction

Structure-Activity Relationship (SAR)

The presence of the methoxy and trifluoromethyl groups in the structure is crucial for enhancing the compound's lipophilicity and improving its interaction with biological membranes, potentially leading to increased bioavailability and cellular uptake .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of purine compounds exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication in various strains, including adenovirus and rotavirus. The compound under discussion may demonstrate similar efficacy due to its structural similarities with known antiviral agents .

Anticancer Properties

Compounds containing purine structures have been investigated for their anticancer activities. They may function by inhibiting specific enzymes involved in nucleotide synthesis or by interfering with DNA replication processes in cancer cells. Preliminary studies suggest that 9-(4-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide could be evaluated for its potential to induce apoptosis in tumor cells .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of certain enzymes such as kinases or phosphodiesterases, which play critical roles in cellular signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in diseases characterized by dysregulated signaling pathways, including cancer and inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that purines can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. The compound could be investigated for its ability to protect neural cells from damage associated with neurodegenerative diseases .

Case Studies

  • Antiviral Efficacy
    • A study demonstrated that a related purine derivative reduced viral load by up to 70% against rotavirus strains in vitro. The mechanism involved interference with viral RNA synthesis, suggesting a similar pathway might be explored for the compound .
  • Cytotoxicity Against Cancer Cells
    • In vitro assays showed that a structurally analogous compound led to a significant decrease in cell viability in several cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of functional groups in enhancing cytotoxic activity .
  • Kinase Inhibition Studies
    • Research focused on the inhibition of specific kinases revealed that purine derivatives could effectively block kinase activity, leading to decreased proliferation of cancer cells. The compound may be subjected to similar assays to determine its inhibitory potential .

Chemical Reactions Analysis

Core Purine Ring Formation and Functionalization

The purine scaffold is synthesized via condensation reactions. A key precursor, diaminomaleonitrile (DAMN), reacts with aryl isocyanates (e.g., 4-methoxyphenyl isocyanate) to form urea intermediates. Subsequent cyclization with aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under basic conditions (triethylamine, TEA) yields the purine core .

Example Reaction Pathway :

  • Step 1 : DAMN + aryl isocyanate → urea intermediate

  • Step 2 : Cyclization with aldehyde → 8-oxo-purine derivative

Reaction ComponentConditionsCatalyst/SolventYieldSource
Urea formationTHF, room temperatureNone75–85%
CyclizationReflux, TEAIodine (catalytic)60–70%

Carboxamide Group Formation

The carboxamide at position 6 is generated through hydrolysis of a nitrile intermediate . Cyanoacetamide reacts with activated pyridone derivatives in ethanol under piperidine catalysis .

Reaction Mechanism :

  • Step 1 : Michael addition of cyanoacetamide to a ketone

  • Step 2 : Cyclization and hydrolysis → carboxamide

StepConditionsCatalystYieldSource
HydrolysisEthanol, piperidineNone70–85%

Oxidation and Reduction Reactions

The 8-oxo group is stabilized via oxidation of a dihydro precursor . Osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) are used for oxidative diol cleavage in related purine systems .

Example :

  • Substrate: 8,9-dihydro-7H-purine → Product: 8-oxo-purine

  • Oxidizing Agents : OsO₄/NaIO₄ or PCC (for alcohol oxidation) .

Reaction TypeConditionsOxidantYieldSource
Diol oxidationHFIP, 25°COsO₄/NaIO₄50–60%
Alcohol oxidationDichloromethane, RTPCC70–75%

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group at position 9 undergoes formylation via Vilsmeier-Haack conditions (POCl₃/DMF) . This reaction is selective for nucleophilic carbons on aromatic rings.

Example :

  • Substrate : 7-arylpurine → Product : 3-formylpurine derivative

  • Yield : 55–70% (dependent on ring electronics) .

Table 1: Key Reaction Conditions for Functionalization

Reaction TypeCatalyst/ReagentSolventTemperatureYield
Suzuki CouplingPdCl₂(dppf), K₂CO₃HFIP100°C65–80%
Carboxamide FormationPiperidineEthanolReflux70–85%
Oxidation (8-oxo)OsO₄/NaIO₄HFIP25°C50–60%

Table 2: Bioactivity of Structural Analogues

Substituent (Position)Biological TargetIC₅₀/EC₅₀Cell LineSource
CF₃-phenyl (C2)EGFR L858R/T790M/C797S2.9–9.3 μMHUH7
4-Methoxy (C9)ATP-binding sites<10 μMMCF7

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Bioactivity

The herbicidal activity of purine-6-carboxamides is highly substituent-dependent. In a study screening compounds against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli), derivatives with 4-methoxyphenyl (R) and 4-(trifluoromethyl)phenyl (R₁) groups exhibited moderate activity against rape but weak activity against barnyard grass. In contrast:

  • Compounds with 4-nitrophenyl (R₁) showed enhanced activity against rape, likely due to stronger electron-withdrawing effects.
  • Derivatives bearing 3,4,5-trimethoxyphenyl (R) demonstrated reduced potency, suggesting steric hindrance or excessive hydrophilicity .

Table 1: Herbicidal Activity of Selected Purine-6-carboxamides

R R₁ Activity (Rape) Activity (Barnyard Grass)
4-Methoxyphenyl 4-(Trifluoromethyl)phenyl Moderate Weak
4-Chlorobenzyl 4-Nitrophenyl High Weak
3,4,5-Trimethoxyphenyl 4-Methoxyphenyl Low None
Structural and Physicochemical Comparisons

a. 9-(4-Ethoxyphenyl)-2-(4-Methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

  • Substituents: 4-Ethoxyphenyl (R), 4-methylphenyl (R₁).
  • The methyl group lacks the electron-withdrawing effect of trifluoromethyl, resulting in weaker polarization .

b. 9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

  • Substituents: 2-Ethoxyphenyl (R), 4-fluorophenyl (R₁).
  • The fluorine atom (weaker electron-withdrawing than CF₃) may reduce binding affinity compared to the target compound .

c. 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

  • Substituents: Methyl (R), 4-methylphenyl (R₁).
  • Simpler alkyl groups reduce molecular weight (283.29 g/mol vs. ~430 g/mol for the target compound) and increase hydrophobicity, which may limit aqueous solubility .

Table 2: Physicochemical Properties of Analogous Compounds

Compound Molecular Weight (g/mol) logP* Key Substituent Effects
Target Compound ~430 3.2 (est.) Balanced polarity from OMe/CF₃
9-(4-Ethoxyphenyl)-2-(4-methylphenyl)... 367.4 3.8 (est.) Higher lipophilicity (ethoxy)
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)... 393.37 2.9 (est.) Steric hindrance (ortho-ethoxy)
8,9-Dihydro-2-methyl-9-(4-methylphenyl)... 283.29 2.5 (est.) Reduced polarization (methyl)

*Estimated using fragment-based methods.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepReagents/ConditionsYield (%)Purity (%)Reference
Purine ring closureDMF, 80°C, 18 hrs6592
Trifluoromethyl couplingPd(PPh₃)₄, CuI, THF4585
Final purificationC18 column (ACN/H₂O)7898

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget IC₅₀ (nM)Selectivity Index (vs. Off-Target)Reference
4-Methoxyphenyl12 ± 2 (PARP-1)>100 (CDK2)
4-Ethoxyphenyl28 ± 5 (PARP-1)45 (CDK2)
4-Fluorophenyl85 ± 10 (PARP-1)12 (CDK2)

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